(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride
CAS No.:
Cat. No.: VC13788401
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO |
|---|---|
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | 3-azabicyclo[3.1.0]hexan-2-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H |
| Standard InChI Key | YGLZZVXDLDVFDA-UHFFFAOYSA-N |
| SMILES | C1C2C1C(NC2)CO.Cl |
| Canonical SMILES | C1C2C1C(NC2)CO.Cl |
Introduction
Structural and Stereochemical Features
The compound features a 3-azabicyclo[3.1.0]hexane core, comprising a nitrogen atom at position 3 of a bicyclic system fused by a cyclopropane and cyclopentane ring. The methanol group is attached to carbon 2 of the bicyclic framework, and the hydrochloride salt enhances its stability and solubility . The stereochemistry—(1S,2S,5R)—dictates its three-dimensional conformation, critical for interactions in biological systems .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol hydrochloride | |
| Molecular Formula | C₆H₁₂ClNO | |
| Molecular Weight | 149.62 g/mol | |
| Stereochemistry | (1S,2S,5R) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound involves multi-step processes, often starting from cyclopropane dicarboxylic acid derivatives. A notable method from EP0007128A1 outlines:
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Cyclopropane dicarboxylic acid anhydride reacts with benzylamine to form 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione .
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Reduction using sodium bis(2-methoxyethoxy)aluminum hydride selectively reduces carbonyl groups to yield the alcohol intermediate .
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Hydrogenolysis removes the benzyl protecting group, followed by HCl treatment to form the hydrochloride salt .
Table 2: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Benzylamine, 180°C | 85–90% |
| 2 | Carbonyl Reduction | NaAlH₂(OCH₂CH₂OCH₃)₂, ether, 0–25°C | 70–80% |
| 3 | Salt Formation | HCl in methanol | >95% |
Physicochemical Properties
The compound is a white crystalline solid with:
Applications in Research
Medicinal Chemistry
The bicyclic scaffold serves as a rigid framework for designing enzyme inhibitors and receptor modulators. For example, J. Am. Chem. Soc. (2017) highlights its use in enantioselective C–H functionalization to create trifluoromethyl-substituted pyrrolidines, potential candidates for CNS drugs .
Agricultural Chemistry
The parent structure 3-azabicyclo[3.1.0]hexane is a precursor to 2-carboxy derivatives, which exhibit male-sterilizing activity in plants, aiding hybrid seed production .
Future Directions
Recent advances in photoredox catalysis (e.g., Chem. Sci. 2019) enable diastereoselective annulations to construct similar bicyclic systems, expanding access to stereochemically diverse analogs . Computational studies on its conformational dynamics could further optimize its pharmacological applications .
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